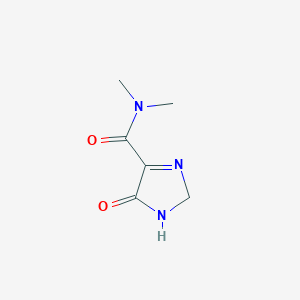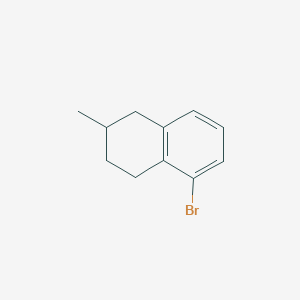
5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene: is an organic compound that belongs to the class of brominated naphthalenes. It is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position on the tetrahydronaphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 2-methyl-1,2,3,4-tetrahydronaphthalene. The bromination reaction can be carried out using molecular bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to achieve high yield and purity. The use of catalysts and advanced reaction setups can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-methyl-1,2,3,4-tetrahydronaphthalene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 5-hydroxy-2-methyl-1,2,3,4-tetrahydronaphthalene when using hydroxide ions.
Oxidation: Products include various oxidized forms such as carboxylic acids or ketones.
Reduction: The major product is 2-methyl-1,2,3,4-tetrahydronaphthalene.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and can be used in the preparation of various functionalized naphthalene derivatives .
Biology and Medicine: The compound may be explored for its potential biological activities. Brominated naphthalenes have been studied for their antimicrobial and anticancer properties. Research into the biological effects of this specific compound could reveal new therapeutic applications.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique structure makes it valuable for designing materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene: A non-brominated analog with similar structural features but different reactivity and applications.
5-Bromo-1,2,3,4-tetrahydronaphthalene: Lacks the methyl group at the 2nd position, leading to different chemical properties and uses.
2-Methyl-1,2,3,4-tetrahydronaphthalene:
Uniqueness: 5-Bromo-2-methyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H13Br |
|---|---|
Poids moléculaire |
225.12 g/mol |
Nom IUPAC |
5-bromo-2-methyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C11H13Br/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-4,8H,5-7H2,1H3 |
Clé InChI |
AAKARINRFNHLCP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(C1)C=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


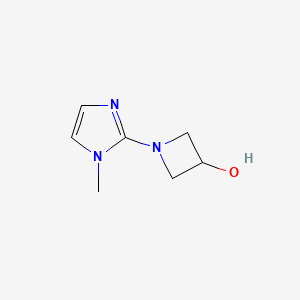
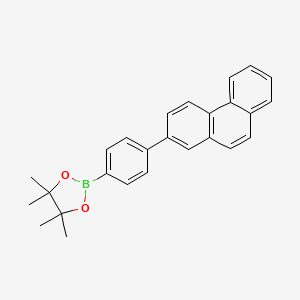


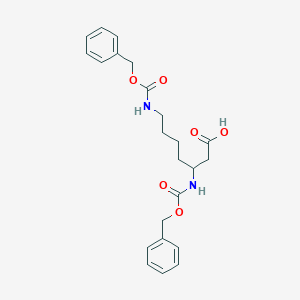

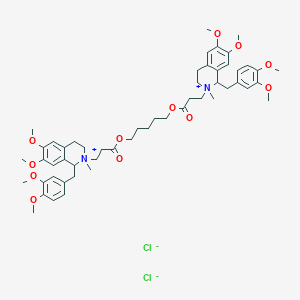
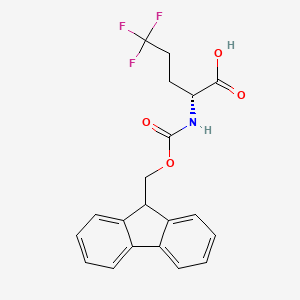
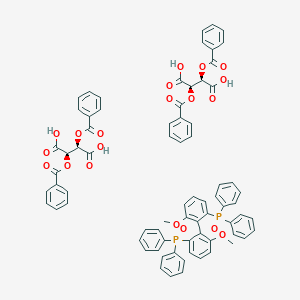
![5-(3-(Trifluoromethyl)phenyl)-[1,2,4]triazolo[4,3-c]quinazolin-3-amine](/img/structure/B12824197.png)
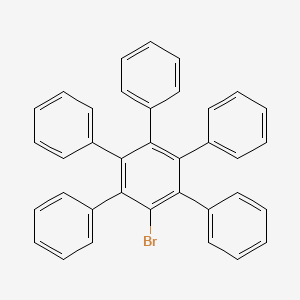
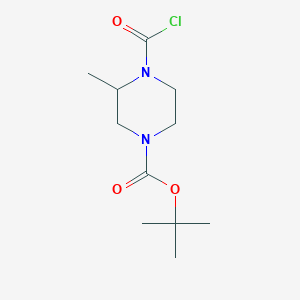
![ethane;[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12824237.png)
